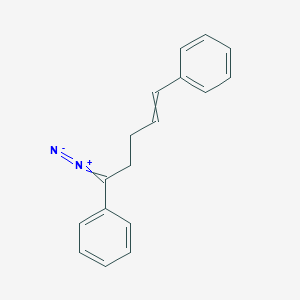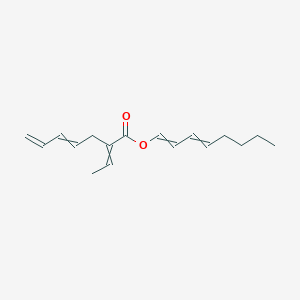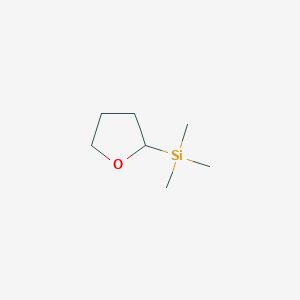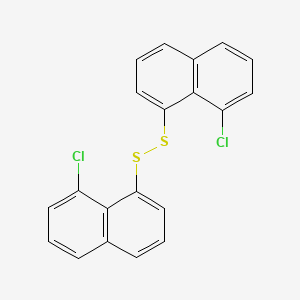
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The structure of this compound includes a dithiane ring substituted with a pentyl group and a propoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane typically involves the reaction of 4-propoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The general reaction conditions include:
Reagents: 4-propoxybenzaldehyde, 1,3-propanedithiol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous ethanol or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiol or thioether
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is used as an intermediate in organic synthesis. It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups.
Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound may focus on its potential as a building block for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be selectively removed under mild conditions, allowing for the regeneration of the carbonyl group. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A simpler dithiane compound without the pentyl and propoxyphenyl substituents.
2-Methyl-1,3-dithiane: A dithiane compound with a methyl group instead of a pentyl group.
4-Phenyl-1,3-dithiane: A dithiane compound with a phenyl group instead of a propoxyphenyl group.
Uniqueness: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is unique due to its specific substituents, which provide distinct chemical properties and reactivity. The presence of the pentyl and propoxyphenyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
92974-29-3 |
|---|---|
Molekularformel |
C18H28OS2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
5-pentyl-2-(4-propoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H28OS2/c1-3-5-6-7-15-13-20-18(21-14-15)16-8-10-17(11-9-16)19-12-4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 |
InChI-Schlüssel |
GSXCBPAHONIKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CSC(SC1)C2=CC=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)





![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)



![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)


